molecular formula C24H22FN3O5S2 B11933166 RORgammat inverse agonist 32

RORgammat inverse agonist 32

Cat. No.: B11933166
M. Wt: 515.6 g/mol
InChI Key: YOJMBDUWFJVSKK-UHFFFAOYSA-N
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Description

RORgammat inverse agonist 32 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORgammat). This receptor is a nuclear transcription factor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. RORgammat inverse agonists are of significant interest due to their potential therapeutic applications in treating autoimmune and inflammatory diseases by inhibiting the production of interleukin 17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RORgammat inverse agonist 32 typically involves the construction of a core scaffold, followed by the introduction of various functional groups to enhance its activity and selectivity. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

RORgammat inverse agonist 32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

RORgammat inverse agonist 32 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of RORgammat inverse agonists.

    Biology: Employed in research to understand the role of RORgammat in immune cell differentiation and cytokine production.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

    Industry: Utilized in the development of new drugs targeting RORgammat for various inflammatory conditions

Mechanism of Action

RORgammat inverse agonist 32 exerts its effects by binding to the ligand-binding domain of RORgammat, leading to a conformational change that inhibits the receptor’s transcriptional activity. This inhibition reduces the production of interleukin 17 and other pro-inflammatory cytokines. The molecular targets involved include the activation function 2 helix on the ligand-binding domain and the conserved LXXLL helix motif on coactivator proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RORgammat inverse agonist 32 is unique due to its specific structural features and high selectivity for RORgammat over other retinoic acid receptor-related orphan receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C24H22FN3O5S2

Molecular Weight

515.6 g/mol

IUPAC Name

2-acetamido-N-[4-(5-cyano-3-fluoro-2-methoxyphenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C24H22FN3O5S2/c1-4-35(31,32)18-7-5-16(6-8-18)22(27-14(2)29)24(30)28-21-11-17(13-34-21)19-9-15(12-26)10-20(25)23(19)33-3/h5-11,13,22H,4H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

YOJMBDUWFJVSKK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC(=CS2)C3=C(C(=CC(=C3)C#N)F)OC)NC(=O)C

Origin of Product

United States

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